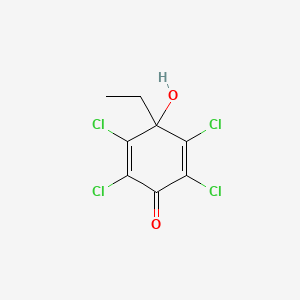
3,5,18-Trimethylcyclononadecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,18-Trimethylcyclononadecan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclononadecane ring substituted with three methyl groups at positions 3, 5, and 18, and a ketone functional group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,18-Trimethylcyclononadecan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable linear precursor followed by selective methylation and oxidation steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate hydrogenation and other key steps in the synthesis. The process is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
化学反应分析
Types of Reactions
3,5,18-Trimethylcyclononadecan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl groups can participate in electrophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
科学研究应用
3,5,18-Trimethylcyclononadecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3,5,18-Trimethylcyclononadecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methyl groups may also influence the compound’s hydrophobic interactions, affecting its overall bioactivity.
相似化合物的比较
Similar Compounds
3,5,18-Trimethylcyclononadecan-1-ol: Similar structure but with an alcohol group instead of a ketone.
3,5,18-Trimethylcyclononadecan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
3,5,18-Trimethylcyclononadecan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
3,5,18-Trimethylcyclononadecan-1-one is unique due to its specific substitution pattern and the presence of a ketone functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
65977-28-8 |
|---|---|
分子式 |
C22H42O |
分子量 |
322.6 g/mol |
IUPAC 名称 |
3,5,18-trimethylcyclononadecan-1-one |
InChI |
InChI=1S/C22H42O/c1-19-14-12-10-8-6-4-5-7-9-11-13-15-20(2)17-22(23)18-21(3)16-19/h19-21H,4-18H2,1-3H3 |
InChI 键 |
MEPYGJWDYAJRKY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCCCCCCCCCC(CC(=O)CC(C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)



![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)


![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)



